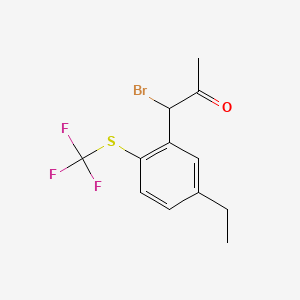
1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12BrF3OS. This compound is characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation: Oxidative reactions can convert the compound into carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of alcohols or alkanes.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The trifluoromethylthio group can enhance the compound’s lipophilicity and influence its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-1-(4-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-Bromo-1-(5-methyl-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-Bromo-1-(5-ethyl-2-(trifluoromethylsulfonyl)phenyl)propan-2-one
Uniqueness
1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H12BrF3OS |
|---|---|
Molecular Weight |
341.19 g/mol |
IUPAC Name |
1-bromo-1-[5-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12BrF3OS/c1-3-8-4-5-10(18-12(14,15)16)9(6-8)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |
InChI Key |
PISAGBVMLIMAMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)SC(F)(F)F)C(C(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















